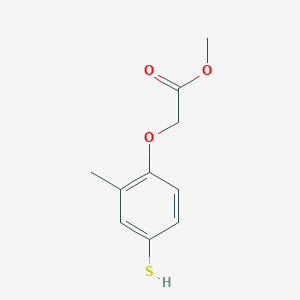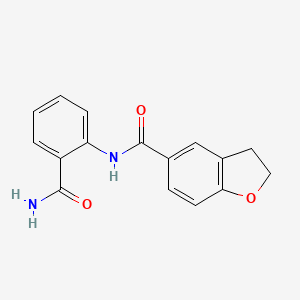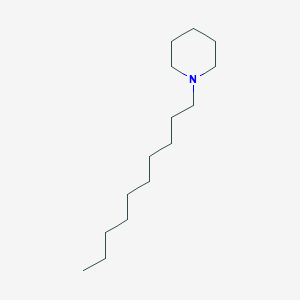
N-decylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-decylpiperidine is an organic compound that belongs to the class of piperidines, which are heterocyclic amines. This compound features a piperidine ring substituted with a decyl group at the nitrogen atom. Piperidines are known for their presence in various natural products and pharmaceuticals, making them significant in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-decylpiperidine can be synthesized through several methods. One common approach involves the alkylation of piperidine with decyl halides under basic conditions. The reaction typically proceeds as follows:
Alkylation Reaction: Piperidine is reacted with decyl bromide or decyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Hydrogenation: Another method involves the hydrogenation of N-decylpyridine using a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-decylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-decylpiperidone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield secondary amines or primary amines depending on the reducing agent used.
Substitution: this compound can participate in nucleophilic substitution reactions where the decyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, aryl halides, in the presence of a base
Major Products Formed
Oxidation: N-decylpiperidone
Reduction: Secondary amines, primary amines
Substitution: Various substituted piperidines
Wissenschaftliche Forschungsanwendungen
N-decylpiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives, including this compound, are explored for their pharmacological properties. They are investigated for their potential use in developing new drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for various functional materials.
Wirkmechanismus
The mechanism of action of N-decylpiperidine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, piperidine derivatives are known to inhibit certain enzymes, affecting cellular processes like signal transduction and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: The parent compound of N-decylpiperidine, widely used in organic synthesis and pharmaceuticals.
N-methylpiperidine: A methyl-substituted piperidine with similar chemical properties but different biological activities.
N-ethylpiperidine: An ethyl-substituted piperidine, used in various chemical reactions and as a solvent.
Uniqueness
This compound is unique due to the presence of the long decyl chain, which imparts distinct physicochemical properties. This hydrophobic chain can influence the compound’s solubility, reactivity, and interaction with biological membranes, making it suitable for specific applications that other piperidine derivatives may not fulfill.
Eigenschaften
Molekularformel |
C15H31N |
|---|---|
Molekulargewicht |
225.41 g/mol |
IUPAC-Name |
1-decylpiperidine |
InChI |
InChI=1S/C15H31N/c1-2-3-4-5-6-7-8-10-13-16-14-11-9-12-15-16/h2-15H2,1H3 |
InChI-Schlüssel |
GRAKHOCSWNZIPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCN1CCCCC1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Methylbutyl)amino]propane-1-sulfonic acid](/img/structure/B8671859.png)
![Ethyl benzo[b]thiophene-5-carboxylate](/img/structure/B8671865.png)
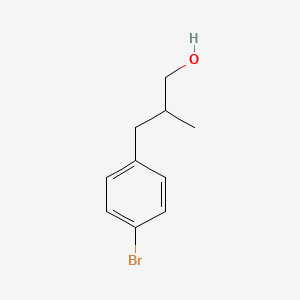
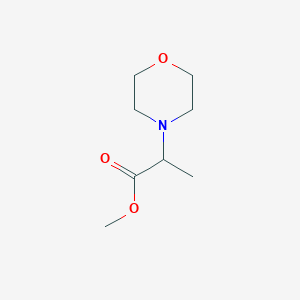
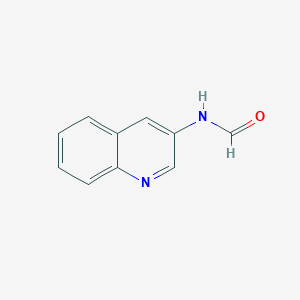
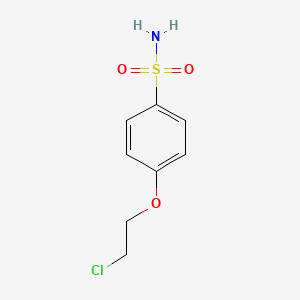
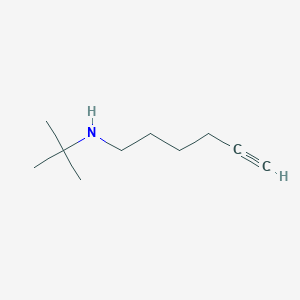
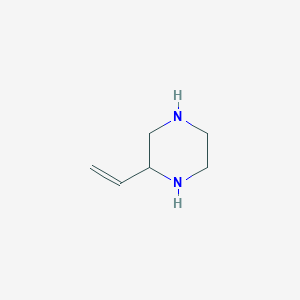

![Ethyl [4-sulfanyl-2-(trifluoromethyl)phenoxy]acetate](/img/structure/B8671919.png)

